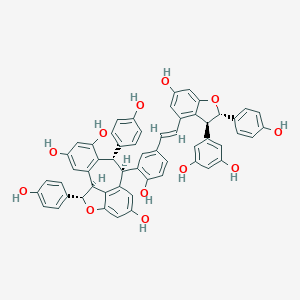

Vitisin A

描述

属性

IUPAC Name |

(1S,8S,9R,16S)-9-[5-[(E)-2-[(2S,3S)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]ethenyl]-2-hydroxyphenyl]-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,12-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H42O12/c57-33-10-4-28(5-11-33)49-51(42-23-40(64)26-47-53(42)54(43-22-39(63)24-45(66)52(43)49)56(68-47)30-8-14-35(59)15-9-30)41-17-27(2-16-44(41)65)1-3-31-18-38(62)25-46-48(31)50(32-19-36(60)21-37(61)20-32)55(67-46)29-6-12-34(58)13-7-29/h1-26,49-51,54-66H/b3-1+/t49-,50+,51+,54+,55-,56-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAXVWWYPKOGXSY-DBHYGPPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C3=C4C(C(OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)C7=C(C=CC(=C7)C=CC8=C9C(C(OC9=CC(=C8)O)C1=CC=C(C=C1)O)C1=CC(=CC(=C1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]2[C@H](C3=C4[C@@H]([C@H](OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)C7=C(C=CC(=C7)/C=C/C8=C9[C@@H]([C@H](OC9=CC(=C8)O)C1=CC=C(C=C1)O)C1=CC(=CC(=C1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H42O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901029696 | |

| Record name | Vitisin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901029696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

906.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142449-89-6 | |

| Record name | Vitisin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142449-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vitisin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142449896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vitisin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901029696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vitisin A (stilbenoid) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/832N5294M6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Vitisin A: Chemical Structures, Properties, and Biological Activities

References

- 1. 2.2. Mouse experiment [bio-protocol.org]

- 2. Preparative isolation and purification of antioxidative stilbene oligomers from Vitis chunganeniss using high-speed counter-current chromatography in stepwise elution mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vitisins | Waterhouse Lab [waterhouse.ucdavis.edu]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pubcompare.ai [pubcompare.ai]

- 7. 2.4. Measurement Triglyceride (TG) Level of HepG2 Cells [bio-protocol.org]

- 8. The Effect of a High-Fat Diet on Brain Plasticity, Inflammation and Cognition in Female ApoE4-Knockin and ApoE-Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2.6. Measurement of Triglyceride and Free-Glycerol Levels [bio-protocol.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Geraniin Alleviates High‐Fat Diet‐Induced Atherosclerosis in ApoE −/− Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. AMPK Re-Activation Suppresses Hepatic Steatosis but its Downregulation Does Not Promote Fatty Liver Development - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Neuroprotective Activity of Oligomeric Stilbenes from Alpha Grape Stems in In Vitro Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Various extraction methods for obtaining stilbenes from grape cane of Vitis vinifera L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Various Extraction Methods for Obtaining Stilbenes from Grape Cane of Vitis vinifera L - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. scienceopen.com [scienceopen.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. mmpc.org [mmpc.org]

- 27. mdpi.com [mdpi.com]

- 28. Neuroprotective Activity of Oligomeric Stilbenes from Alpha Grape Stems in In Vitro Models of Parkinson’s Disease | MDPI [mdpi.com]

- 29. mdpi.com [mdpi.com]

- 30. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 32. pubs.acs.org [pubs.acs.org]

- 33. mdpi.com [mdpi.com]

- 34. 2.6. Behavioral Tests [bio-protocol.org]

- 35. Y-Maze Protocol [protocols.io]

- 36. Y Maze Test - Creative Biolabs [creative-biolabs.com]

- 37. Protocol for three alternative paradigms to test spatial learning and memory in mice - PMC [pmc.ncbi.nlm.nih.gov]

Vitisin A derivatives and their natural occurrence

An In-depth Technical Guide to Vitisin A and Its Derivatives: Natural Occurrence, Chemistry, and Biological Activity

Introduction

This compound refers to two distinct types of natural phenolic compounds found in grapevines (Vitis vinifera), which has led to some confusion in scientific literature. The first is a resveratrol tetramer, a complex stilbenoid, primarily isolated from the roots of grapevines.[1][2] The second, and more commonly discussed in the context of enology, is a pyranoanthocyanin. This type of this compound is not present in grapes but is formed during the fermentation and aging of red wine.[3] It is created through a reaction between anthocyanins (the primary pigments in red grapes) and yeast metabolites, such as pyruvic acid.[4][5] These pyranoanthocyanins, including this compound and its derivatives, are of significant interest to researchers and winemakers due to their enhanced stability and contribution to the color of aged red wines.[5][6] This guide will focus primarily on the pyranoanthocyanin this compound and its derivatives, while also acknowledging the existence of the resveratrol tetramer.

This compound and its related compounds exhibit a range of pharmacological effects, including antioxidant, anti-inflammatory, neuroprotective, and lipid-lowering activities.[1][7][8] These biological properties make them promising candidates for further investigation in the fields of drug development and nutraceuticals.

Natural Occurrence and Formation

Pyranoanthocyanin this compound is not found in fresh grapes but is a product of the winemaking process.[3] Its formation begins during alcoholic fermentation when yeast release metabolites into the must.[9] The primary precursors for this compound are anthocyanins, specifically malvidin-3-O-glucoside (the most abundant anthocyanin in Vitis vinifera grapes), and pyruvic acid.[4][6] The reaction involves a cycloaddition of pyruvic acid to the anthocyanin molecule, forming a new pyran ring.[5] This structural change is responsible for the altered color and increased stability of this compound compared to its anthocyanin precursor.

Several factors influence the concentration of this compound in wine:

-

Yeast Strain: Different strains of Saccharomyces cerevisiae produce varying amounts of pyruvic acid and acetaldehyde, directly impacting the formation of this compound and Vitisin B, respectively.[10] Non-Saccharomyces yeasts, such as Schizosaccharomyces pombe, are known to produce higher concentrations of pyruvate, which can enhance the formation of this compound-type derivatives.[6][11]

-

Fermentation Conditions: The synthesis of this compound is most rapid when the concentrations of its precursors, malvidin-3-glucoside and pyruvic acid, are at their peak.[6]

-

Oxygen and Oxidants: The formation of this compound appears to be linked to the availability of a suitable oxidant; reactive oxygen species (ROS) are believed to be necessary to complete the synthesis.[6][12][13]

-

Oak Aging: The presence of ellagitannins, such as castalagin and vescalagin, which are extracted from oak barrels during aging, can increase the synthesis of this compound.[12][13]

-

Malolactic Fermentation: Malolactic bacteria can consume pyruvic acid, which may limit the production of this compound if this secondary fermentation occurs.[14]

This compound Derivatives

Besides this compound, other related pyranoanthocyanins are also formed in wine. The most common derivative is Vitisin B , which is formed from the reaction of malvidin-3-O-glucoside with acetaldehyde instead of pyruvic acid.[4][15] Other derivatives can be formed from different anthocyanins (delphinidin, cyanidin, petunidin, or peonidin) or from acylated anthocyanins, leading to acetyl-vitisins or p-coumaroyl-vitisins.[15]

Biosynthesis Pathway of Pyranoanthocyanin this compound

The following diagram illustrates the chemical reaction for the formation of this compound from malvidin-3-O-glucoside and pyruvic acid, a process that occurs during wine fermentation.

Quantitative Data

The concentration of this compound and its derivatives in wine can vary significantly depending on the grape variety, winemaking techniques, and age of the wine. The table below summarizes some reported concentrations.

| Compound | Source | Concentration Range | Reference(s) |

| This compound | Red Wines (general) | < 5 mg/L | [6] |

| This compound | Tempranillo Wines | 4.32 - 11.61 mg/L | [16] |

| This compound | Pinot Noir (synthetic wine) | > 70 mg/L (after 7 days at 30°C) | [6] |

Experimental Protocols

The analysis of this compound and its derivatives in complex matrices like wine requires sophisticated analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) and Mass Spectrometry (MS) is the most common method for their separation, identification, and quantification.

General Protocol for this compound Analysis in Wine

-

Sample Preparation: Wine samples are typically filtered through a 0.45 µm membrane filter to remove particulate matter. Dilution with a suitable solvent may be necessary if concentrations are high.

-

HPLC Separation: A reverse-phase C18 column is commonly used for separation.[17][18] A gradient elution is employed using two mobile phases, typically an acidified aqueous solution (e.g., water with formic or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.[12]

-

Detection and Quantification (HPLC-DAD): The eluting compounds are monitored with a DAD detector. This compound has a characteristic absorption maximum around 507-520 nm.[12][17] Quantification is achieved by creating a calibration curve using a purified this compound standard.[16]

-

Identification (LC-MS): Mass spectrometry is used to confirm the identity of the compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns.[12][17]

Experimental Workflow Diagram

The diagram below outlines a typical workflow for the extraction and analysis of this compound from wine samples.

Biological Activity and Signaling Pathways

This compound, in both its resveratrol tetramer and pyranoanthocyanin forms, has demonstrated a variety of biological activities. These effects are mediated through the modulation of several key cellular signaling pathways.

Neuroprotective Effects

Central administration of this compound has been shown to improve cognitive function in animal models of dementia.[7] This neuroprotective effect is at least partially attributed to the upregulation of the Brain-Derived Neurotrophic Factor (BDNF) - cAMP response element-binding protein (CREB) signaling pathway in the hippocampus.[7] This pathway is crucial for neuronal survival, synaptic plasticity, and memory formation.

Lipid-Lowering Effects

This compound has shown superior efficacy in reducing triglyceride levels compared to its parent anthocyanin, cyanidin-3-O-glucoside.[8][19] It achieves this through a dual mechanism in the liver:

-

Inhibition of Lipogenesis: this compound activates the AMP-activated protein kinase (AMPK) , which in turn phosphorylates and inhibits acetyl-CoA carboxylase (ACC) . This reduces the synthesis of malonyl-CoA, a key substrate for the enzyme fatty acid synthase (FASN) , thereby decreasing de novo fatty acid synthesis.[8][19]

-

Enhancement of Fatty Acid β-Oxidation: this compound also promotes the breakdown of fatty acids by upregulating key proteins involved in fatty acid oxidation, such as CPT-1A, through pathways involving AMPK, SIRT1, PGC-1α, and PPAR-α.[19]

Anti-inflammatory Activity

This compound, particularly the resveratrol tetramer form, exhibits anti-inflammatory properties by suppressing the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[1][20] This effect is mediated by inhibiting the activation of key inflammatory signaling pathways, including extracellular signal-regulated kinase (ERK) , p38 mitogen-activated protein kinase (MAPK) , and nuclear factor-kappa B (NF-κB) .[20][21]

Conclusion

This compound and its derivatives represent a fascinating class of compounds that are naturally formed during the maturation of red wine. Their unique chemical structure, derived from the reaction of grape anthocyanins with yeast metabolites, imparts enhanced color stability, contributing significantly to the sensory profile of aged wines. Beyond their role in enology, these compounds possess a range of promising pharmacological activities, including neuroprotective, lipid-lowering, and anti-inflammatory effects. The elucidation of their mechanisms of action, involving key cellular signaling pathways, opens avenues for their potential use in nutraceuticals and therapeutic applications. Further research is warranted to fully explore the bioavailability, metabolism, and clinical efficacy of these intriguing natural products.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. ijpsr.com [ijpsr.com]

- 3. A New Chemical Pathway Yielding A-Type Vitisins in Red Wines [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Vitisins | Waterhouse Lab [waterhouse.ucdavis.edu]

- 6. researchgate.net [researchgate.net]

- 7. The central administration of this compound, extracted from Vitis vinifera, improves cognitive function and related signaling pathways in a scopolamine-induced dementia model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Outperforms Cyanidin-3-O-Glucoside in Triglyceride Reduction by Modulating Hepatic Lipogenesis and Fatty Acid β-Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A New Chemical Pathway Yielding A-Type Vitisins in Red Wines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyruvic acid and acetaldehyde production by different strains of Saccharomyces cerevisiae: relationship with this compound and B formation in red wines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | CAS:142449-89-6 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 12. Role of Oak Ellagitannins in the Synthesis of this compound and in the Degradation of Malvidin 3-O-Glucoside: An Approach in Wine-Like Model Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and Detection of this compound in Red Grape Wine [spkx.net.cn]

- 18. Quantitative analysis of polymeric procyanidins (Tannins) from grape (Vitis vinifera) seeds by reverse phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound Outperforms Cyanidin-3-O-Glucoside in Triglyceride Reduction by Modulating Hepatic Lipogenesis and Fatty Acid β-Oxidation [mdpi.com]

- 20. files.core.ac.uk [files.core.ac.uk]

- 21. botanyjournals.com [botanyjournals.com]

Vitisin A in Red Wine: A Technical Examination of Concentration, Analysis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitisin A, a pyranoanthocyanin, is a key phenolic compound found in red wines. It is not naturally present in grapes but is formed during the fermentation and aging processes through the reaction of malvidin-3-O-glucoside, a primary anthocyanin, with pyruvic acid, a metabolite produced by yeast.[1] This transformation results in a more stable pigment compared to its anthocyanin precursor, contributing significantly to the color stability and evolution of red wine. Beyond its role in enology, this compound has garnered attention for its potential biological activities, making it a molecule of interest for researchers in viticulture, food chemistry, and pharmacology. This technical guide provides an in-depth overview of this compound concentrations in different wine varieties, detailed analytical methodologies for its quantification, and an exploration of its known biological signaling pathways.

Data Presentation: this compound Concentration in Red Wine Varieties

The concentration of this compound in red wine is influenced by numerous factors, including grape variety, fermentation conditions, yeast strain, and aging time.[2] The following table summarizes the reported concentrations of this compound in different red wine varieties based on available scientific literature. It is important to note that data for some major varieties remains limited.

| Wine Variety | Country of Origin | This compound Concentration (mg/L) | Reference(s) |

| Cabernet Sauvignon | Chile | 5.5 ± 2.9 (for 2002 vintage) | [3] |

| Tempranillo | Spain | 4.32 - 11.61 | [4] |

Note: The concentration of this compound can reach a maximum within the first year of storage and then may slowly decline over extended aging.[3] Up to half of the initial amount of this compound can still be present in wines aged for 15 years.[3]

Experimental Protocols

Accurate quantification of this compound is crucial for understanding its formation and impact. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the most common analytical technique.

Sample Preparation

-

Direct Injection: For clear wine samples, direct injection into the HPLC system is often sufficient.[5]

-

Filtration: Prior to injection, it is recommended to filter the wine sample through a 0.20 μm or 0.45 μm syringe filter (e.g., polyester or PTFE membrane) to remove any particulate matter that could interfere with the analysis.[5][6]

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

This method is widely used for the quantification of this compound and other phenolic compounds in wine.

-

Instrumentation: An HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a diode array detector.

-

Column: A reversed-phase C18 column is typically used for separation (e.g., Zorbax Eclipse XDB-C18, 4.6 x 250 mm, 5 µm particle size).[5]

-

Mobile Phase: A gradient elution using two solvents is common:

-

Elution Gradient: A linear gradient is applied to effectively separate the compounds. An example gradient is as follows:

-

0 min: 6% B

-

15 min: 30% B

-

30 min: 50% B

-

35 min: 60% B

-

38 min: 60%

-

46 min: 6% B[5]

-

-

Flow Rate: A typical flow rate is 0.63 mL/min.[5]

-

Column Temperature: The column is maintained at a constant temperature, for example, 40 °C.[5]

-

Injection Volume: The injection volume can range from 10 to 50 μL, depending on the concentration of the analyte and the sensitivity of the instrument.[5]

-

Detection: Detection is performed using the DAD at a wavelength of 510 nm for pyranoanthocyanins, including this compound.[5]

-

Quantification: this compound is quantified by comparing the peak area in the sample chromatogram to a calibration curve prepared using a purified this compound standard.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides higher selectivity and sensitivity and is used for both quantification and structural confirmation of this compound.

-

Ionization Source: Electrospray ionization (ESI) is commonly used in the positive ion mode.

-

Mass Analyzer: A trap or quadrupole mass analyzer can be used.

-

MS/MS Fragmentation: For structural confirmation, tandem mass spectrometry (MS/MS) is employed. The fragmentation of the this compound parent ion will yield characteristic product ions.

Mandatory Visualizations

Signaling Pathways

This compound has been shown to modulate several key signaling pathways involved in cellular metabolism and inflammation.

Caption: this compound-mediated AMPK signaling pathway.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound in wine samples.

Caption: Experimental workflow for this compound analysis.

References

- 1. This compound (pyranoanthocyanin) - Wikipedia [en.wikipedia.org]

- 2. Pyruvic acid and acetaldehyde production by different strains of Saccharomyces cerevisiae: relationship with this compound and B formation in red wines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound content in Chilean wines from Vitis vinifera Cv. Cabernet Sauvignon and contribution to the color of aged red wines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Detection of this compound in Red Grape Wine [spkx.net.cn]

Methodological & Application

Application Note: Quantification of Vitisin A in Wine using HPLC-DAD

Abstract

This application note presents a detailed High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the quantification of Vitisin A in red wine. This compound is a stable pyranoanthocyanin pigment formed during the fermentation and aging of red wine, contributing to its color stability. This document provides a comprehensive protocol, including sample preparation, detailed chromatographic conditions, and method validation parameters. The intended audience includes researchers in enology, food science, and analytical chemistry.

Introduction

This compound is a key pigment in aged red wines, formed through the reaction of malvidin-3-O-glucoside with pyruvic acid, a byproduct of yeast metabolism during fermentation.[1][2] Unlike native anthocyanins, this compound is more resistant to pH changes and SO₂ bleaching, making it a significant contributor to the stable color of mature red wines.[3] Accurate quantification of this compound is crucial for understanding wine aging chemistry, assessing wine quality, and optimizing winemaking processes. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a robust and widely used technique for the analysis of phenolic compounds in wine, offering the necessary selectivity and sensitivity for this application.[2][4]

Experimental Protocol

Standard Preparation

A reference standard for this compound is not commercially available and typically requires synthesis. The standard can be prepared by reacting malvidin-3-O-glucoside with pyruvic acid in a model wine solution.[3] The resulting this compound is then isolated and purified using preparative chromatography.[3] A stock solution of the purified this compound standard should be prepared in a solvent mixture similar to the initial mobile phase (e.g., 10% methanol in water with 5% formic acid) and stored at -20°C in the dark. Calibration standards are prepared by serially diluting the stock solution.

Sample Preparation

The preparation of wine samples for HPLC analysis is a straightforward process designed to remove particulate matter.

-

Take a 1.5 mL aliquot of the wine sample.

-

Centrifuge the sample at 10,000 rpm for 5 minutes to pellet any suspended solids.

-

Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.[5]

-

The sample is now ready for injection. Direct injection without pre-concentration is typically sufficient.[6]

HPLC-DAD Instrumentation and Conditions

The following parameters can be used as a starting point and should be optimized for the specific instrument and column used.

| Parameter | Recommended Setting |

| HPLC System | A quaternary or binary HPLC system with a degasser, autosampler, column oven, and DAD. |

| Column | Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm). An acid-proof column like CAPCELL PAK C18 ACR is also recommended.[7][8] |

| Mobile Phase A | Water with 5% formic acid. |

| Mobile Phase B | Methanol with 5% formic acid. |

| Gradient Program | See Table 1. |

| Flow Rate | 0.8 - 1.0 mL/min.[9] |

| Injection Volume | 10 - 20 µL.[5] |

| Column Temperature | 40 °C.[7] |

| DAD Wavelength | Monitoring at 510 nm. A specific study identified the optimal wavelength for this compound as 507 nm.[8] It is advisable to also record spectra from 250-600 nm for peak purity assessment. |

Table 1: HPLC Gradient Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 22.0 | 50 | 50 |

| 32.0 | 5 | 95 |

| 34.0 | 5 | 95 |

| 35.0 | 90 | 10 |

| 40.0 | 90 | 10 |

| This gradient is adapted from a method for general anthocyanin analysis and should be effective for separating this compound from other wine components.[10] |

Method Validation Parameters

The described HPLC-DAD method should be validated to ensure reliable and accurate results. The following are typical performance characteristics for the analysis of anthocyanins in wine.

Table 2: Typical Method Validation Parameters for Anthocyanin Analysis

| Parameter | Typical Value | Reference |

| Linearity (r²) | > 0.99 | [10][11] |

| Limit of Detection (LOD) | 0.06 - 0.20 mg/kg | [10][11][12] |

| Limit of Quantification (LOQ) | 0.20 - 0.60 mg/kg | [10][11][12] |

| Precision (Within-day RSD%) | < 6.2% | [10][12] |

| Precision (Between-day RSD%) | < 8.5% | [10][12] |

| Accuracy (Recovery %) | 89.9 - 123% | [10][12] |

Quantitative Data

The concentration of this compound in wine can vary significantly depending on the grape variety, winemaking techniques, and age of the wine. The maximum concentration is typically reached within the first year of storage, after which it may slowly decline.[3][13]

Table 3: Reported Concentrations of this compound in Various Red Wines

| Wine Type | Concentration Range (mg/L) | Reference |

| Cabernet Sauvignon | 1.0 - 8.28 mg/L | [13] |

| Tempranillo | 0.2 - 3.0 mg/L | [13] |

| Cabernet Sauvignon (literature high) | up to 48.5 mg/L | [13] |

| Merlot (literature high) | up to 61.4 mg/L | [13] |

Workflow and Pathway Diagrams

Caption: Experimental workflow for this compound analysis.

Caption: Formation pathway of this compound in wine.

Conclusion

The HPLC-DAD method outlined in this application note provides a reliable and robust approach for the quantification of this compound in red wine samples. The sample preparation is minimal, and the chromatographic conditions are suitable for separating this compound from other phenolic compounds. This method can be readily implemented in quality control and research laboratories to better understand the chemical processes that occur during wine aging and to assess the color stability of red wines.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound content in Chilean wines from Vitis vinifera Cv. Cabernet Sauvignon and contribution to the color of aged red wines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyruvic acid and acetaldehyde production by different strains of Saccharomyces cerevisiae: relationship with this compound and B formation in red wines [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Versatile Ultra-High-Performance Liquid Chromatography-Full-Scan High-Resolution Mass Spectrometry Method to Quantify Wine Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Detection of this compound in Red Grape Wine [spkx.net.cn]

- 9. Determination of major anthocyanin pigments and flavonols in red grape skin of some table grape varieties ( Vitis vinifera sp. ) by high-performance liquid chromatography–photodiode array detection (HPLC-DAD) | OENO One [oeno-one.eu]

- 10. An Optimized HPLC-DAD Methodology for the Determination of Anthocyanins in Grape Skins of Red Greek Winegrape Cultivars (Vitis vinifera L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An Optimized HPLC-DAD Methodology for the Determination of Anthocyanins in Grape Skins of Red Greek Winegrape Cultivars (Vitis vinifera L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Synthesis of Vitisin A from malvidin-3-O-glucoside and pyruvic acid

Application Notes and Protocols for the Synthesis of Vitisin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a pyranoanthocyanin, is a stable anthocyanin derivative found in aged red wines. It is formed from the reaction of anthocyanins, such as malvidin-3-O-glucoside, with pyruvic acid, a yeast metabolite produced during fermentation.[1][2][3] Due to the addition of a pyran ring, this compound exhibits enhanced stability against pH changes and SO₂ bleaching compared to its precursor anthocyanins, making its color more stable.[4] This increased stability and its potential biological activities have made this compound a compound of interest for researchers in food science, natural products chemistry, and drug development.

This document provides detailed protocols for the chemical synthesis of this compound from malvidin-3-O-glucoside and pyruvic acid, its subsequent purification, and methods for its analysis.

Chemical Reaction

The formation of this compound involves a cycloaddition reaction between the C-4 position and the C-5 hydroxyl group of the malvidin-3-O-glucoside with the double bond of the enolic form of pyruvic acid. This is followed by dehydration and re-aromatization steps to form the stable pyran ring structure.[5][6]

Quantitative Data Summary

The synthesis of this compound is influenced by several factors, including pH, temperature, molar ratio of reactants, and reaction time. The following table summarizes quantitative data from various studies.

| Malvidin-3-O-glucoside (M3G) Concentration | Pyruvic Acid Concentration/Molar Ratio (M3G:Pyruvic Acid) | pH | Temperature (°C) | Time | Yield/Concentration | Reference |

| Not specified | 1:100 | 2.5 | 25 | 45 days | Purity of 91.4% after purification | [7][8] |

| 440 mg/L | 114 mg/L | Not specified | Not specified | During fermentation | Synthesis rate of 11 mg/L/h | [2] |

| Not specified | Not specified | Not specified | 30 | 7 days | >20% yield (73.5 mg/L) | [2] |

| Not specified | Not specified | 2.6 | Not specified | Not specified | 44% yield | [9] |

| Not specified | Not specified | Not specified | Not specified | End of fermentation | < 5 mg/L in final wines | [2] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from methodologies described in the literature.[7][8]

Materials:

-

Malvidin-3-O-glucoside (M3G)

-

Pyruvic acid

-

Phosphate buffer (pH 2.5)

-

Nitrogen gas

-

Reaction vessel (amber glass to protect from light)

-

Magnetic stirrer and stir bar

Procedure:

-

Prepare a phosphate buffer solution and adjust the pH to 2.5.

-

Dissolve malvidin-3-O-glucoside in the phosphate buffer.

-

Add pyruvic acid to the solution in a 1:100 molar ratio of M3G to pyruvic acid.

-

Purge the solution and the headspace of the reaction vessel with nitrogen gas to create an inert atmosphere.

-

Seal the reaction vessel and wrap it in aluminum foil or use an amber glass vessel to protect it from light.

-

Place the vessel on a magnetic stirrer in a temperature-controlled environment at 25°C.

-

Allow the reaction to proceed for 45 days with continuous stirring.

-

Monitor the reaction progress periodically by taking small aliquots for HPLC analysis.

Protocol 2: Purification of this compound

This protocol outlines a two-step purification process using macroporous resin and preparative chromatography.[7][8]

Part A: Macroporous Resin Chromatography (Initial Cleanup)

-

Resin Activation: Pre-treat the macroporous resin according to the manufacturer's instructions. This typically involves washing with ethanol followed by acidified water.

-

Loading: Load the reaction mixture onto the prepared macroporous resin column.

-

Washing: Wash the column with acidified water to remove unreacted pyruvic acid and other polar impurities.

-

Elution: Elute the anthocyanin fraction, including this compound, with an appropriate solvent, such as ethanol or methanol.

-

Concentration: Concentrate the eluted fraction under reduced pressure using a rotary evaporator.

Part B: Preparative High-Performance Liquid Chromatography (HPLC)

-

Column: Use a C18 preparative HPLC column.

-

Mobile Phase:

-

Solvent A: 2% (v/v) formic acid in water.

-

Solvent B: Acetonitrile.

-

-

Gradient Elution: Develop a suitable gradient elution program to separate this compound from the remaining M3G and other byproducts. An example of a gradient could be a linear increase in Solvent B over a set time.

-

Fraction Collection: Collect the fractions corresponding to the this compound peak.

-

Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.

-

Lyophilization: Combine the pure fractions and lyophilize to obtain this compound as a solid powder.

Protocol 3: Analytical Quantification of this compound by HPLC

This protocol is for the quantitative analysis of this compound.[8][10]

Instrumentation and Conditions:

-

HPLC System: A system equipped with a diode array detector (DAD) or a UV-Vis detector.

-

Column: C18 analytical column (e.g., 100 mm × 2.1 mm, 1.8 µm).[7]

-

Mobile Phase:

-

Solvent A: 2% (v/v) formic acid in water.

-

Solvent B: Acetonitrile.

-

-

Flow Rate: 0.3 mL/min.[7]

-

Detection Wavelength: 507 nm.[10]

-

Injection Volume: 10 µL.[7]

Procedure:

-

Prepare a standard curve using purified this compound of known concentrations.

-

Prepare samples by diluting an aliquot of the reaction mixture or purified solution in the mobile phase.

-

Inject the standards and samples onto the HPLC system.

-

Identify the this compound peak based on its retention time compared to the standard.

-

Quantify the amount of this compound in the samples by comparing the peak area to the standard curve.

-

For qualitative confirmation, the peak can be further analyzed by mass spectrometry (LC-MS).[10]

Visualizations

Caption: Workflow for the synthesis and purification of this compound.

Caption: Simplified reaction mechanism for this compound formation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Pyruvic acid and acetaldehyde production by different strains of Saccharomyces cerevisiae: relationship with this compound and B formation in red wines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of Oak Ellagitannins in the Synthesis of this compound and in the Degradation of Malvidin 3-O-Glucoside: An Approach in Wine-Like Model Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. This compound Outperforms Cyanidin-3-O-Glucoside in Triglyceride Reduction by Modulating Hepatic Lipogenesis and Fatty Acid β-Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Detection of this compound in Red Grape Wine [spkx.net.cn]

Protocol for Assessing the Neuroprotective Activity of Vitisin A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive set of protocols to evaluate the neuroprotective properties of Vitisin A, a resveratrol tetramer with demonstrated potential in mitigating neuronal damage. The following sections detail experimental procedures for assessing cell viability, apoptosis, and key signaling pathways involved in its neuroprotective mechanism.

Introduction

This compound, a naturally occurring polyphenol found in grapes, has emerged as a promising candidate for neuroprotective therapies. Studies have indicated its capacity to enhance neuronal cell survival, combat oxidative stress, and modulate signaling pathways crucial for neuronal health.[1][2] This document outlines detailed protocols for in vitro assessment of this compound's neuroprotective efficacy, providing a framework for its preclinical evaluation.

Assessment of Neuroprotective Effects on Cell Viability

A fundamental step in evaluating neuroprotection is to determine the compound's ability to prevent cell death induced by a neurotoxic stimulus. The following protocols are designed to be conducted using a neuronal cell line such as human neuroblastoma SH-SY5Y cells.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

Protocol:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Neurotoxin Induction & this compound Treatment:

-

Induce neurotoxicity by treating the cells with a suitable agent, for example, 100 µM of hydrogen peroxide (H₂O₂) or 250 µM of glutamate.

-

Concurrently, treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) and a positive control (neurotoxin only).

-

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Shake the plate for 10 minutes to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage relative to the untreated control cells.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay measures the release of lactate dehydrogenase from damaged cells, providing an index of cytotoxicity.

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

-

Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully collect 50 µL of the supernatant from each well without disturbing the cell layer.

-

LDH Reaction:

-

Transfer the supernatant to a new 96-well plate.

-

Add 50 µL of the LDH assay reaction mixture (containing diaphorase, NAD+, and lactate) to each well.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity using the formula: (Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) x 100.

Table 1: Quantitative Data on this compound's Effect on Cell Viability and Cytotoxicity

| Assay | Neurotoxin | This compound Conc. (µM) | Cell Viability (% of Control) | Cytotoxicity (% Reduction) | Reference |

| MTT | H₂O₂ (100 µM) | 1 | ~60% | - | [2] |

| 5 | ~75% | - | [2] | ||

| 10 | ~85% | - | [2] | ||

| LDH | Glutamate (250 µM) | 1 | - | ~20% | Representative Data |

| 10 | - | ~45% | Representative Data | ||

| 25 | - | ~60% | Representative Data |

Assessment of Anti-Apoptotic Effects

Apoptosis, or programmed cell death, is a key mechanism in neurodegeneration. The following protocols assess the ability of this compound to inhibit apoptotic pathways.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Seeding and Treatment: Seed SH-SY5Y cells in a 6-well plate and treat with a neurotoxin and this compound as described previously.

-

Cell Harvesting: After 24 hours, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Cell Staining:

-

Wash the cell pellet with cold PBS.

-

Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

-

Add 5 µL of FITC Annexin V and 5 µL of PI.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic cascade. This colorimetric assay measures its activity.

Protocol:

-

Cell Lysis: After treatment, lyse the cells in a chilled lysis buffer on ice for 10 minutes. Centrifuge at 10,000 x g for 1 minute to pellet the cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a Bradford or BCA protein assay.

-

Caspase-3 Reaction:

-

In a 96-well plate, add 50 µg of protein lysate to each well.

-

Add 50 µL of 2X reaction buffer containing 10 mM DTT.

-

Add 5 µL of the caspase-3 substrate (DEVD-pNA).

-

-

Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours. Measure the absorbance at 405 nm.

-

Data Analysis: Express the results as a fold change in caspase-3 activity compared to the neurotoxin-treated group.

Table 2: Quantitative Data on this compound's Anti-Apoptotic Effects

| Assay | Neurotoxin | This compound Conc. (µM) | Apoptotic Cells (%) | Caspase-3 Activity (Fold Change vs. Toxin) | Reference |

| Annexin V/PI | H₂O₂ (100 µM) | 10 | ~35% reduction | - | Representative Data |

| 25 | ~55% reduction | - | Representative Data | ||

| Caspase-3 Activity | Glutamate (250 µM) | 10 | - | ~0.6 | Representative Data |

| 25 | - | ~0.4 | Representative Data |

Investigation of Underlying Mechanisms

This compound's neuroprotective effects are attributed to its antioxidant, anti-inflammatory, and signaling pathway modulatory activities.

Measurement of Reactive Oxygen Species (ROS)

This assay quantifies intracellular ROS levels using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

Protocol:

-

Cell Treatment: Treat cells with this compound for 1 hour before inducing oxidative stress with a neurotoxin.

-

DCFH-DA Staining: Wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

-

Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

Assessment of Anti-Inflammatory Activity in Microglia

This protocol uses BV-2 microglial cells to assess the anti-inflammatory effects of this compound.

Protocol:

-

Cell Treatment: Pre-treat BV-2 cells with this compound for 1 hour before stimulating with 1 µg/mL lipopolysaccharide (LPS).

-

Nitric Oxide (NO) Measurement: After 24 hours, collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

-

Pro-inflammatory Cytokine Analysis: Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using ELISA kits.

Table 3: Quantitative Data on this compound's Antioxidant and Anti-inflammatory Effects

| Assay | Cell Type | Stimulus | This compound Conc. (µM) | ROS Production (% Reduction) | NO Production (% Inhibition) | TNF-α Release (pg/mL) | Reference |

| ROS | SH-SY5Y | H₂O₂ | 10 | ~30% | - | - | Representative Data |

| NO | BV-2 | LPS | 10 | - | ~40% | - | Representative Data |

| TNF-α | BV-2 | LPS | 10 | - | - | ~250 (vs. 400 in LPS) | Representative Data |

Western Blot Analysis of BDNF/CREB Signaling Pathway

This compound has been shown to upregulate the Brain-Derived Neurotrophic Factor (BDNF) and cAMP response element-binding protein (CREB) signaling pathway.[1][2]

Protocol:

-

Protein Extraction: After treatment, lyse the neuronal cells and quantify the protein concentration.

-

SDS-PAGE and Transfer: Separate 30-50 µg of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate with primary antibodies against BDNF, phospho-CREB (Ser133), total CREB, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

Table 4: Quantitative Data on this compound's Effect on BDNF/CREB Pathway

| Protein Target | This compound Conc. (µM) | Protein Expression (Fold Change vs. Toxin) | Reference |

| BDNF | 10 | ~1.8 | [2] |

| p-CREB/CREB | 10 | ~2.2 | [2] |

Experimental Workflow and Signaling Pathway Diagrams

References

Application Notes and Protocols for In Vivo Vitisin A Studies in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting in vivo experimental studies in mice to investigate the therapeutic potential of Vitisin A. The protocols outlined below are based on existing research and are intended to be adapted to specific research questions.

Introduction to this compound

This compound is a resveratrol tetramer found in plants of the Vitis genus. It has garnered significant interest in the scientific community due to its potential health benefits, including neuroprotective, anti-inflammatory, antioxidant, and lipid-lowering properties. Preclinical in vivo studies in mouse models are crucial for elucidating its mechanisms of action, determining effective dosages, and evaluating its safety profile before consideration for human clinical trials.

Key Research Areas for In Vivo this compound Studies

Based on current literature, promising areas for in vivo investigation of this compound in mice include:

-

Neuroprotection: Evaluating the efficacy of this compound in models of neurodegenerative diseases and cognitive impairment.

-

Metabolic Diseases: Investigating the effects of this compound on lipid metabolism, glucose regulation, and obesity.

-

Cancer: Assessing the anti-tumor potential of this compound in various cancer models.

-

Inflammatory Conditions: Exploring the anti-inflammatory properties of this compound in models of chronic inflammation.

Quantitative Data from In Vivo Mouse Studies

The following tables summarize quantitative data from published in vivo studies on this compound in mice, providing a reference for dose selection and expected outcomes.

Table 1: this compound Dosing and Efficacy in Neuroprotection Models

| Mouse Model | This compound Dose (mg/kg) | Administration Route | Duration | Key Findings | Reference |

| Scopolamine-induced amnesiac ICR mice | 40 | Oral | Single dose | Significantly improved learning and memory in passive avoidance tests. | [1][2][3] |

| Scopolamine-induced dementia C57BL/6 mice | Not specified (central administration) | Central | Not specified | Ameliorated cognitive and memory functional disruptions; upregulated BDNF-CREB signaling. | [4] |

Table 2: this compound Dosing and Efficacy in Metabolic Disease Models

| Mouse Model | This compound Dose (mg/kg) | Administration Route | Duration | Key Findings | Reference |

| High-fat diet-fed ApoE-/- mice | 100 | Dietary supplementation | 12 weeks | Reduced body weight gain by 19.6% and plasma triglycerides by 29.5%. | [5] |

| High-fat diet-fed C57BL/6 mice | 25 | Oral | Not specified | Reduced weight gain and improved obesity-related cardiovascular risk parameters. | [6] |

| Nicotinamide/streptozotocin-induced type 2 diabetic ICR mice | 100 | Oral | Single dose (for OGTT) | Did not show a significant reduction in the area under the curve for blood glucose in an oral glucose tolerance test. | [7][8] |

Experimental Protocols

General Preliminary Studies

Prior to initiating efficacy studies, it is essential to conduct preliminary pharmacokinetic (PK) and toxicity studies to determine the bioavailability, optimal dosing regimen, and safety profile of this compound in the selected mouse strain.

Protocol 4.1.1: Acute Toxicity Study

-

Animal Model: Select a common mouse strain such as C57BL/6 or BALB/c.[9] Use both male and female mice (n=5/sex/group).

-

Dose Levels: Administer single doses of this compound at increasing concentrations (e.g., 50, 100, 500, 1000, 2000 mg/kg) via the intended route of administration (e.g., oral gavage). Include a vehicle control group.

-

Observation: Monitor mice for clinical signs of toxicity and mortality at regular intervals for up to 14 days.[10] Record body weight changes.

-

Endpoint Analysis: At the end of the study, perform gross necropsy and collect major organs for histopathological examination.

-

Data Analysis: Determine the maximum tolerated dose (MTD).

Protocol 4.1.2: Pharmacokinetic Study

-

Animal Model: Use the same mouse strain as in the planned efficacy studies.

-

Administration: Administer a single dose of this compound via the intended route (e.g., oral) and intravenously (for bioavailability calculation).

-

Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.

-

Analysis: Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

-

Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability.[11]

Neuroprotection Study: Scopolamine-Induced Amnesia Model

This model is used to assess the effects of this compound on learning and memory impairment.[2][3][4][6][12][13]

Protocol 4.2.1: Experimental Procedure

-

Animal Model: Male ICR or C57BL/6 mice (6-8 weeks old).

-

Acclimatization: Acclimatize mice for at least one week before the experiment.

-

Groups (n=8-10/group):

-

Vehicle Control (e.g., PBS)

-

Scopolamine Control (e.g., 1 mg/kg, i.p.)

-

This compound (e.g., 40 mg/kg, p.o.) + Scopolamine

-

Positive Control (e.g., Donepezil) + Scopolamine

-

-

Treatment: Administer this compound or vehicle orally 60 minutes before the acquisition trial. Administer scopolamine intraperitoneally 30 minutes before the acquisition trial.

-

Behavioral Testing (Passive Avoidance Test):

-

Acquisition Trial: Place each mouse in the light compartment of a shuttle box. When the mouse enters the dark compartment, deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).

-

Retention Trial (24 hours later): Place each mouse back in the light compartment and measure the latency to enter the dark compartment (step-through latency). An increased latency indicates improved memory.

-

-

Endpoint Analysis: After behavioral testing, euthanize the mice and collect brain tissue (hippocampus and cortex) for biochemical and molecular analysis (e.g., AChE activity, MDA levels, BDNF and TrkB protein expression).[13]

Metabolic Study: High-Fat Diet-Induced Obesity Model

This model is used to evaluate the effects of this compound on obesity and related metabolic disorders.[5]

Protocol 4.3.1: Experimental Procedure

-

Animal Model: Male ApoE-/- or C57BL/6 mice (6-8 weeks old).

-

Diet Induction: Feed mice a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce obesity. A control group should receive a standard chow diet.

-

Groups (n=8-10/group):

-

Chow Diet Control

-

HFD Control

-

HFD + this compound (e.g., 100 mg/kg/day in the diet or via oral gavage)

-

HFD + Positive Control (e.g., a known lipid-lowering drug)

-

-

Treatment: Administer this compound for a specified period (e.g., 8-12 weeks).

-

Monitoring: Monitor body weight, food intake, and water consumption weekly.

-

Metabolic Phenotyping:

-

Glucose and Insulin Tolerance Tests (GTT and ITT): Perform GTT and ITT towards the end of the study to assess glucose metabolism.

-

Blood Chemistry: At the end of the study, collect blood for analysis of plasma triglycerides, total cholesterol, LDL, HDL, ALT, and AST.[5]

-

-

Endpoint Analysis: Euthanize the mice and collect liver and adipose tissue for histopathological analysis (e.g., H&E staining for lipid accumulation) and molecular analysis (e.g., gene and protein expression of markers involved in lipogenesis and fatty acid oxidation).[5]

Cancer Study: Xenograft Tumor Model

This model is used to assess the in vivo anti-tumor activity of this compound.[14][15][16][17]

Protocol 4.4.1: Experimental Procedure

-

Animal Model: Immunocompromised mice (e.g., BALB/c nude or NSG mice) are typically used for human cancer cell line xenografts.[9][14]

-

Cell Culture: Culture the desired cancer cell line (e.g., breast, lung, colon cancer).

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in PBS) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

-

Groups (n=8-10/group): Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups:

-

Vehicle Control

-

This compound (dose to be determined from toxicity studies)

-

Positive Control (a standard chemotherapy agent for the specific cancer type)

-

-

Treatment: Administer this compound via the determined route and schedule.

-

Endpoint Analysis:

-

Continue monitoring tumor volume and body weight.

-

Euthanize mice when tumors in the control group reach the maximum allowed size or after a predetermined treatment period.

-

Excise tumors, weigh them, and process them for histopathology (e.g., H&E, Ki-67 for proliferation, TUNEL for apoptosis) and molecular analysis.

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflows

Caption: General workflow for in vivo this compound studies in mice.

Signaling Pathways

Caption: Postulated signaling pathways of this compound in neuroprotection and lipid metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. The central administration of this compound, extracted from Vitis vinifera, improves cognitive function and related signaling pathways in a scopolamine-induced dementia model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Outperforms Cyanidin-3-O-Glucoside in Triglyceride Reduction by Modulating Hepatic Lipogenesis and Fatty Acid β-Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a Resveratrol Tetramer, Improves Scopolamine-Induced Impaired Learning and Memory Functions in Amnesiac ICR Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Vitisin B, a resveratrol tetramer from Vitis thunbergii var. taiwaniana, ameliorates impaired glucose regulations in nicotinamide/streptozotocin-induced type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Toxicology | MuriGenics [murigenics.com]

- 11. arvinas.com [arvinas.com]

- 12. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 13. This compound, a Resveratrol Tetramer, Improves Scopolamine-Induced Impaired Learning and Memory Functions in Amnesiac ICR Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mouse models for cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

Application Notes and Protocols for the Use of Vitisin A in Phytochemical Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Vitisin A as a standard in phytochemical analysis. This document outlines the physicochemical properties, analytical methodologies, and biological activities of this compound, offering detailed protocols for its application in research and drug development.

Introduction to this compound

This compound is a naturally occurring pyranoanthocyanin, a type of anthocyanin derivative found in aged red wines and certain grape species like Vitis vinifera and Vitis amurensis.[1][2] It is formed through the reaction of anthocyanins with pyruvic acid during fermentation and aging.[3][4] Due to its enhanced stability compared to its precursor anthocyanins, this compound is an important compound in enology and has garnered significant interest for its potential health benefits.[3][5][6] Its superior stability makes it an excellent candidate for a phytochemical standard in the analysis of complex plant extracts and formulations.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its accurate quantification and use in experimental settings.

| Property | Value/Description | Source(s) |

| CAS Number | 142449-89-6 | [5][7] |

| Molecular Formula | C₅₆H₄₂O₁₂ | [7] |

| Molecular Weight | 906.9 g/mol | [7] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. For higher solubility, warming to 37°C and sonication is recommended. | [5] |

| Stability | Exhibits greater color stability against changes in pH and SO₂ bleaching compared to monomeric anthocyanins.[3][8] It is more resistant to thermal degradation than its precursor, malvidin-3-O-glucoside.[8] | |

| Appearance | Contributes to the orange-red hue of aged wines. | [3] |

Table 1: Physicochemical properties of this compound.

Analytical Methodologies for this compound Quantification

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common and reliable method for the analysis of this compound.

HPLC-DAD and HPLC-MS/MS Analysis

Protocol for Quantification of this compound in Plant Extracts and Wine Samples

This protocol is a general guideline and may require optimization based on the specific matrix and instrumentation.

1. Standard Preparation:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or DMSO.

-

From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range in the samples.

2. Sample Preparation:

-

Wine Samples: Filter the wine sample through a 0.45 µm syringe filter prior to injection. Dilution with the mobile phase may be necessary.

-

Plant Extracts: The extraction method will depend on the plant material. A general procedure involves extraction with an acidified solvent (e.g., methanol with 0.1% HCl) followed by filtration. Solid-phase extraction (SPE) may be used for sample cleanup and concentration.

3. HPLC Conditions:

-

Column: A C18 reversed-phase column is typically used (e.g., CAPCELL PAK C18 ACR).[9]

-

Mobile Phase: A gradient elution using two solvents is common.

-

Gradient Program: The gradient should be optimized to achieve good separation of this compound from other compounds in the sample. A typical gradient might start with a low percentage of solvent B, increasing linearly over time.

-

Flow Rate: Typically 0.8 - 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.[10]

-

Injection Volume: 10 - 20 µL.

4. Detection:

-

DAD (Diode Array Detector): Monitor the absorbance at the maximum wavelength (λmax) of this compound, which is around 507 nm.[9]

-

MS/MS (Tandem Mass Spectrometry): For higher selectivity and sensitivity. This compound can be identified by its specific mass-to-charge ratio (m/z) and fragmentation pattern. The protonated molecule [M]⁺ of this compound is observed at m/z 561, with a characteristic fragment ion at m/z 399.[11]

5. Quantification:

-

Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

-

Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Biological Activities and Signaling Pathways

This compound has demonstrated a range of biological activities, making it a compound of interest for drug development.

Lipid Metabolism Regulation

This compound has been shown to have superior triglyceride-lowering effects compared to its precursor, cyanidin-3-O-glucoside (C3G).[1] It modulates hepatic lipid metabolism through a dual mechanism:

-

Inhibition of De Novo Lipogenesis (DNL): this compound activates the AMPK/ACC signaling pathway, leading to the phosphorylation and inhibition of Acetyl-CoA Carboxylase (ACC). This reduces the production of malonyl-CoA, a key substrate for Fatty Acid Synthase (FASN), thereby suppressing fatty acid synthesis.[1]

-

Enhancement of Fatty Acid β-Oxidation: this compound upregulates the expression of key enzymes involved in mitochondrial and peroxisomal fatty acid oxidation, such as Carnitine Palmitoyltransferase 1A (CPT-1A), through the activation of the AMPK/SIRT1/PGC-1α and PPAR-α/PGC-1α pathways.[1]

Caption: this compound's dual role in lipid metabolism.

Anti-inflammatory and Antioxidant Effects

This compound and its related compound, Vitisin B, exhibit anti-inflammatory and antioxidant properties by modulating several signaling pathways:

-

Inhibition of NF-κB Pathway: this compound and B can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation.[2][12]

-

Modulation of MAPK Pathway: These compounds can also influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[2]

-

Activation of Nrf2 Pathway: this compound has been shown to promote the Nrf2/HO-1 pathway, which is involved in the cellular antioxidant response.[13] Vitisin B also enhances Nrf2 activity.[12]

Caption: Anti-inflammatory and antioxidant pathways of this compound/B.

Experimental Protocols Using this compound

In Vitro Assay for Triglyceride Reduction in HepG2 Cells

This protocol is adapted from studies investigating the lipid-lowering effects of this compound.[1]

1. Cell Culture:

-

Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

2. Induction of Hyperlipidemia:

-

Seed HepG2 cells in 6-well plates and allow them to adhere overnight.

-

Induce lipid accumulation by treating the cells with a mixture of free fatty acids (e.g., oleic acid and palmitic acid at a 2:1 molar ratio) complexed with bovine serum albumin (BSA) for 24 hours.

3. This compound Treatment:

-

Prepare stock solutions of this compound in DMSO.

-

Treat the lipid-loaded HepG2 cells with various concentrations of this compound (e.g., 50, 100, 200 µM) for another 24 hours. Include a vehicle control (DMSO) and a positive control if available.

4. Measurement of Intracellular Triglycerides:

-

After treatment, wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells and measure the intracellular triglyceride content using a commercial triglyceride quantification kit according to the manufacturer's instructions.

-

Normalize the triglyceride levels to the total protein content of each sample, which can be determined using a BCA protein assay kit.

5. Oil Red O Staining for Lipid Accumulation:

-

For visualization of lipid droplets, fix the treated cells with 4% paraformaldehyde.

-

Stain the cells with Oil Red O solution.

-

Wash the cells to remove excess stain and visualize the lipid droplets under a microscope.

-

For quantification, the stain can be eluted with isopropanol and the absorbance measured at a specific wavelength.

Caption: In vitro experimental workflow for this compound.

Conclusion

This compound's stability and well-characterized biological activities make it a valuable tool for phytochemical research and drug discovery. The protocols and data presented here provide a solid foundation for its use as a standard in analytical chemistry and as a lead compound in pharmacological studies. Proper handling, storage, and application of this compound as outlined in these notes will ensure accurate and reproducible results.

References

- 1. This compound Outperforms Cyanidin-3-O-Glucoside in Triglyceride Reduction by Modulating Hepatic Lipogenesis and Fatty Acid β-Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Vitisins | Waterhouse Lab [waterhouse.ucdavis.edu]

- 4. researchgate.net [researchgate.net]

- 5. This compound | CAS:142449-89-6 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. This compound content in Chilean wines from Vitis vinifera Cv. Cabernet Sauvignon and contribution to the color of aged red wines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | 142449-89-6 | SFA44989 | Biosynth [biosynth.com]

- 8. Stability and Antiproliferative Activity of Malvidin-Based Non-Oxonium Derivative (Oxothis compound) Compared with Precursor Anthocyanins and Pyranoanthocyanins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Detection of this compound in Red Grape Wine [spkx.net.cn]

- 10. LC-MS/MS Screening of Phenolic Compounds in Wild and Cultivated Grapes Vitis amurensis Rupr - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Vitisin B inhibits influenza A virus replication by multi-targeting neuraminidase and virus-induced oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Vitisin A Stability and Analysis

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Vitisin A during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a pyranoanthocyanin, a type of stable pigment naturally formed in red wine from the reaction between anthocyanins (like malvidin-3-O-glucoside) and pyruvic acid.[1][2] Its stability is a concern because, like other polyphenols, it can degrade under various environmental conditions, leading to inaccurate quantification and a misunderstanding of its biological activity. This compound is noted to be significantly more stable than its precursor anthocyanins.[3][4]

Q2: What are the primary factors that cause this compound degradation?

A2: The main factors contributing to the degradation of this compound and related anthocyanins are elevated temperature, high pH, exposure to light, and the presence of oxygen.[5] The stability of this compound is significantly influenced by these factors during extraction, storage, and analysis.

Q3: How does temperature affect this compound stability?

A3: Higher temperatures accelerate the degradation of this compound. Studies on related anthocyanins show that degradation follows first-order kinetics, with the rate constant increasing significantly with temperature.[5][6] For optimal stability, samples should be kept at low temperatures (e.g., 4°C for short-term and -20°C or lower for long-term storage).

Q4: What is the optimal pH range for this compound stability?

A4: this compound is most stable in acidic conditions. As the pH increases, the rate of degradation also increases. The color expression of this compound is also more stable at a lower pH.[4] Therefore, it is recommended to maintain a low pH (typically below 4) during extraction and storage by using acidified solvents.

Q5: How can I minimize this compound degradation during sample extraction?

A5: To minimize degradation during extraction from sources like grape skins, it is crucial to use an appropriate solvent system and control the extraction conditions. An acidified solvent (e.g., methanol or ethanol with a small percentage of formic or hydrochloric acid) helps maintain a low pH.[7] Additionally, performing the extraction at low temperatures and protecting the sample from light can significantly reduce degradation.

Troubleshooting Guides

Issue 1: Low or inconsistent this compound concentration in extracts.

| Possible Cause | Troubleshooting Step |

| Degradation during extraction | Optimize extraction parameters: Use acidified solvents (e.g., 70% methanol with 0.1% HCl), maintain low temperatures (e.g., 4°C), and minimize extraction time. Protect samples from light by using amber vials or covering glassware with aluminum foil. |

| Incomplete extraction | Ensure the plant material is finely ground to increase surface area. Consider using techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency, while carefully controlling temperature. |

| Oxidation | Degas solvents and consider blanketing the sample with an inert gas like nitrogen or argon during extraction and storage. |

Issue 2: this compound degradation during storage.

| Possible Cause | Troubleshooting Step |

| Improper storage temperature | Store extracts at ≤ 4°C for short-term storage and at -20°C or -80°C for long-term storage to slow down degradation kinetics. |

| Exposure to light | Always store samples in amber vials or in the dark to prevent photodegradation. |

| High pH of the storage solvent | Ensure the storage solvent is acidified (e.g., with 0.1% formic acid) to maintain a low pH environment. |

| Presence of oxygen | Store samples in tightly sealed vials with minimal headspace. For highly sensitive samples, consider flushing with nitrogen or argon before sealing. |

Issue 3: Poor peak shape or resolution during HPLC analysis.

| Possible Cause | Troubleshooting Step |

| On-column degradation | Ensure the mobile phase is sufficiently acidic to maintain this compound stability during the run. A mobile phase containing a small percentage of formic or phosphoric acid is common. |

| Column contamination | Flush the column with a strong solvent to remove any adsorbed compounds. If the problem persists, consider replacing the guard column or the analytical column. |

| Inappropriate mobile phase composition | Optimize the mobile phase gradient and composition to achieve better separation from interfering compounds. |

Quantitative Data Summary

The degradation of anthocyanins, including this compound, generally follows first-order kinetics. The rate of degradation is highly dependent on temperature and pH.

Table 1: Influence of Temperature and pH on the Degradation Rate Constant (k) of Anthocyanins (as a proxy for this compound stability).

| Temperature (°C) | pH | Degradation Rate Constant (k) (min⁻¹) | Half-life (t₁/₂) (min) |

| 25 | 3.5 | 0.00197 - 0.00369 | 188 - 352 |

| 40 | 3.5 | 0.00470 - 0.01113 | 62 - 147 |

| 2 | 3 | Varies by extract | ~10.5 times slower than at 37°C |

| 37 | 3 | Varies by extract | - |

| 2 | 7 | Varies by extract | ~15.4 times slower than at 37°C |

| 37 | 7 | Varies by extract | - |

Data synthesized from studies on anthocyanin degradation kinetics, which provide a relevant model for this compound stability.[6][7]

Experimental Protocols

Protocol 1: Extraction of this compound from Grape Skins

-

Sample Preparation: Freeze-dry grape skins and grind them into a fine powder.

-

Extraction Solvent: Prepare a solution of 70% methanol in water, acidified with 0.1% (v/v) hydrochloric acid.

-

Extraction Process:

-

Add 10 mL of the extraction solvent to 1 gram of the powdered grape skins in a conical flask.

-

Protect the flask from light by wrapping it in aluminum foil.

-

Stir the mixture on a magnetic stirrer at a low speed for 2 hours at 4°C.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully decant the supernatant.

-

-

Storage: Store the extract in an amber vial at -20°C until HPLC analysis.

Protocol 2: HPLC Analysis of this compound

-

Instrumentation: A standard HPLC system with a Diode Array Detector (DAD) is suitable.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: Water with 5% formic acid.

-

Solvent B: Acetonitrile with 5% formic acid.

-

-

Gradient Elution:

-

0-5 min: 10% B

-